

Synthesis Protocol for DBL-6-13 Not Publicly Available

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Compound of Interest

Compound Name: DBL-6-13
Cat. No.: B15584162

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Despite a comprehensive search for the synthesis protocol of the WDR5 inhibitor **DBL-6-13**, detailed experimental procedures and characterization data remain inaccessible in publicly available scientific literature and databases.

DBL-6-13 is identified as an inhibitor of WD repeat-containing protein 5 (WDR5) with a molecular formula of C₂₅H₃₈N₄O₃ and a molecular weight of 442.59 g/mol ^[1] Its discovery and validation as a WDR5 WIN-site ligand through DNA-encoded chemical library screening were reported in a 2024 publication by Ding B. and colleagues in the journal *Bioorganic Chemistry*.

While the primary research article confirms the existence and biological activity of **DBL-6-13**, the specific details of its chemical synthesis are not provided in the main body of the publication. Typically, such detailed experimental protocols, including reaction conditions, purification methods, and analytical data (such as NMR, HRMS, and HPLC), are included in the supplementary information accompanying a scientific paper. However, searches for the supplementary information associated with this article have been unsuccessful.

Without access to the full experimental details, it is not possible to provide a detailed, step-by-step synthesis protocol, compile quantitative data into structured tables, or generate the

requested visualizations of the experimental workflow. The core requirements of creating detailed application notes and protocols for research use cannot be met with the currently available information.

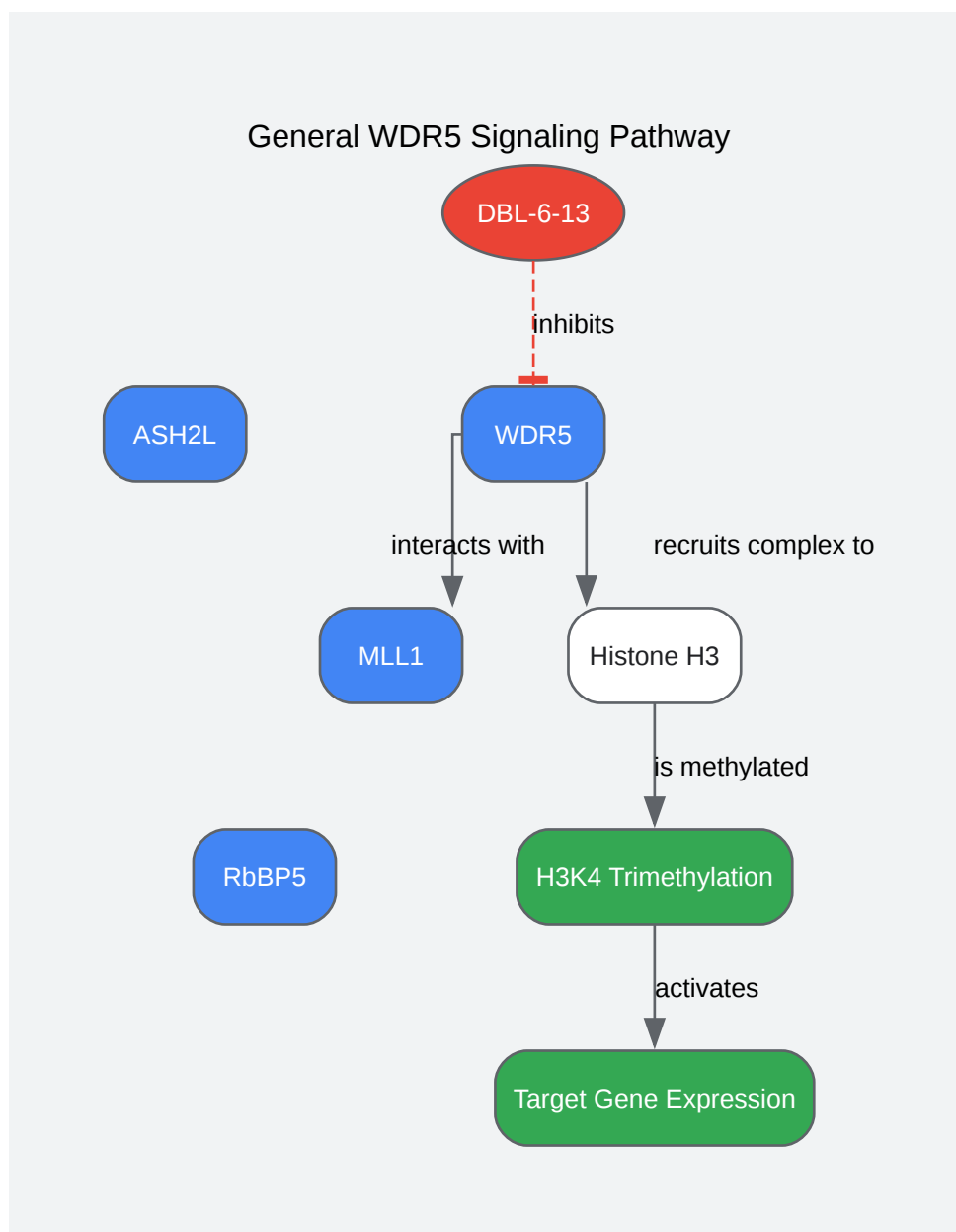
Further attempts to locate the full text of the article, which might contain an experimental section, have also been unfruitful. Researchers and drug development professionals interested in the synthesis of **DBL-6-13** are advised to directly consult the cited publication and attempt to access its supplementary materials through their respective institutional subscriptions or by contacting the corresponding authors of the study.

Known Information about DBL-6-13:

Property	Value	Reference
Molecular Formula	C ₂₅ H ₃₈ N ₄ O ₃	[1]
Molecular Weight	442.59 g/mol	[1]
Target	WDR5	[1]
Binding Site	WIN-site	

Signaling Pathway Involvement

DBL-6-13 targets WDR5, a scaffolding protein that plays a crucial role in the assembly and function of multiple protein complexes, including histone methyltransferase complexes. By binding to the WIN-site of WDR5, **DBL-6-13** likely disrupts the interaction of WDR5 with its binding partners, thereby modulating downstream signaling pathways involved in epigenetic regulation and gene transcription. A generalized diagram of the WDR5-mediated signaling pathway is presented below.



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Caption: A diagram illustrating the role of WDR5 in the MLL/SET1 histone methyltransferase complex and the inhibitory action of **DBL-6-13**.

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References

- [1. researchgate.net \[researchgate.net\]](#)
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